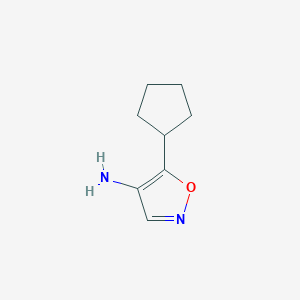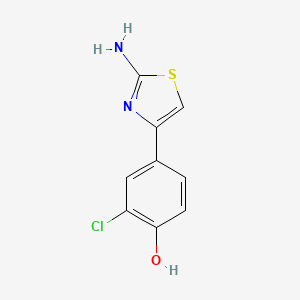
4-(2-Amino-1,3-thiazol-4-yl)-2-chlorophenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-Amino-1,3-thiazol-4-yl)-2-chlorophenol is an organic compound that belongs to the class of 2,4-disubstituted thiazoles. This compound features a thiazole ring, which is a five-membered heterocyclic ring containing both sulfur and nitrogen atoms. The presence of the amino group and the chlorophenol moiety makes this compound particularly interesting for various chemical and biological applications .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Amino-1,3-thiazol-4-yl)-2-chlorophenol typically involves the reaction of 2-chlorophenol with thiourea and a halogenating agent under controlled conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the thiazole ring .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and pH .
化学反应分析
Types of Reactions
4-(2-Amino-1,3-thiazol-4-yl)-2-chlorophenol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring and the thiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and halogenating agents like chlorine or bromine. Reaction conditions typically involve solvents such as ethanol or acetonitrile and may require catalysts like palladium on carbon .
Major Products Formed
The major products formed from these reactions include various substituted thiazoles, chlorinated phenols, and amino derivatives, depending on the specific reaction conditions and reagents used .
科学研究应用
4-(2-Amino-1,3-thiazol-4-yl)-2-chlorophenol has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
作用机制
The mechanism of action of 4-(2-Amino-1,3-thiazol-4-yl)-2-chlorophenol involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it has been shown to inhibit leukotriene A-4 hydrolase, an enzyme involved in inflammatory processes . The exact pathways and molecular targets can vary depending on the specific application and biological context.
相似化合物的比较
Similar Compounds
Similar compounds include other 2,4-disubstituted thiazoles, such as:
- 4-(2-Amino-1,3-thiazol-4-yl)pyrimidin-2-amine
- 2-Amino-1,3-thiazole derivatives
- 4-(4-Methyl-1,3-thiazol-2-yl)phenol .
Uniqueness
What sets 4-(2-Amino-1,3-thiazol-4-yl)-2-chlorophenol apart from these similar compounds is its unique combination of the thiazole ring with the chlorophenol moiety. This structural feature imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications .
属性
分子式 |
C9H7ClN2OS |
|---|---|
分子量 |
226.68 g/mol |
IUPAC 名称 |
4-(2-amino-1,3-thiazol-4-yl)-2-chlorophenol |
InChI |
InChI=1S/C9H7ClN2OS/c10-6-3-5(1-2-8(6)13)7-4-14-9(11)12-7/h1-4,13H,(H2,11,12) |
InChI 键 |
HRMLERQJJRGYMU-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1C2=CSC(=N2)N)Cl)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


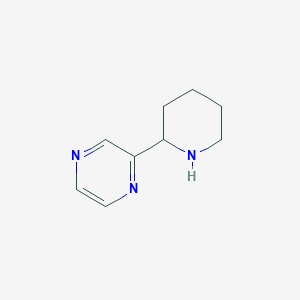
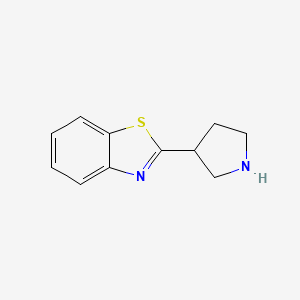
![tert-butyl 4-(1-{[(tert-butoxy)carbonyl]amino}-2-oxoethyl)-1H-imidazole-1-carboxylate](/img/structure/B13603415.png)
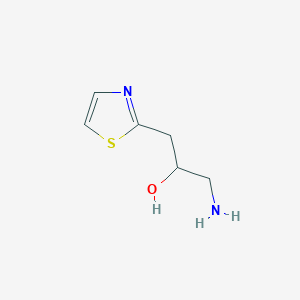
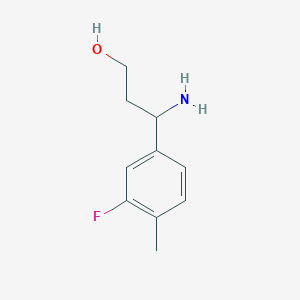
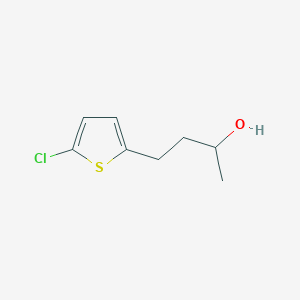
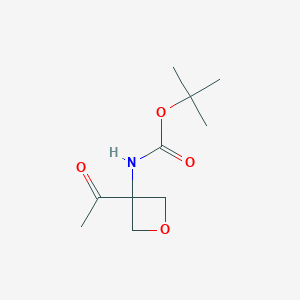
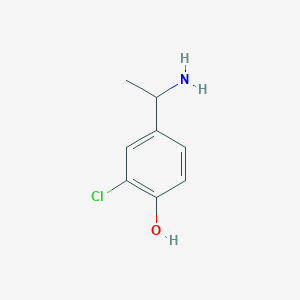
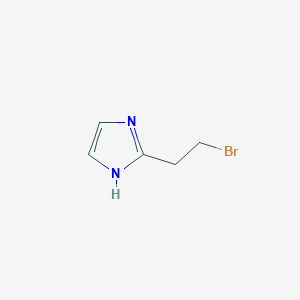
![7-Iodo-2-methylpyrazolo[1,5-a]pyrazin-4-amine](/img/structure/B13603471.png)
![1-[(2-Bromo-5-methoxyphenyl)methyl]piperazine](/img/structure/B13603486.png)
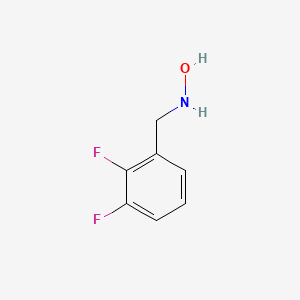
![Tert-butyl3a-(fluorosulfonyl)-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate](/img/structure/B13603498.png)
